![molecular formula C6H10O2 B139392 (S)-1-(tetrahydrofuran-2-yl)ethanone CAS No. 131328-27-3](/img/structure/B139392.png)
(S)-1-(tetrahydrofuran-2-yl)ethanone
Description
“(S)-1-(tetrahydrofuran-2-yl)ethanone” is likely a synthetic intermediate useful for pharmaceutical synthesis . It’s related to “(S)-Tetrahydrofuran-2-yl-methylamine”, which is used in the advancement of human and animal health .
Molecular Structure Analysis
The molecular structure of “(S)-1-(tetrahydrofuran-2-yl)ethanone” would likely be similar to that of “(S)-Tetrahydrofuran-2-yl-methylamine”, which is a five-membered ring with an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “(S)-1-(tetrahydrofuran-2-yl)ethanone” would depend on the specific conditions and reagents used. Tetrahydrofuran compounds can be involved in a variety of reactions, including those used in the production of pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(tetrahydrofuran-2-yl)ethanone” would depend on its specific structure. Similar compounds, like “(S)-Tetrahydrofuran-2-yl-methylamine”, have properties that can be found in databases like PubChem .Scientific Research Applications
Synthesis and Chemical Applications
Improved Synthetic Route : A study elaborated on an improved synthetic route for (S)-1-(Tetrahydrofuran-2-yl) ethanone, highlighting a process involving dehydration, methylation, and purification steps, achieving a total yield of 68% (Chai Hong-we, 2015).
Corrosion Inhibition : Research on the corrosion inhibition properties of food flavorants revealed that similar compounds effectively inhibit corrosion in X65 steel. Although not directly about (S)-1-(Tetrahydrofuran-2-yl) ethanone, this indicates the potential utility of similar heterocyclic compounds in corrosion inhibition (B. Tan et al., 2019).
Synthesis and Applications in Organic Chemistry
Synthesis of Benzofuran Derivatives : A study focused on synthesizing novel benzofuran derivatives, including 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, through various chemical manipulations. These derivatives have potential applications in pharmaceutical and chemical industries (H. Kwiecień, M. Szychowska, 2006).
Fused Polycyclic Ring Systems Synthesis : Research on the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through condensation reactions highlights the relevance of similar compounds in constructing complex cyclic structures, which are integral parts of many natural products (B. Someswarao et al., 2018).
Photoinduced Direct Oxidative Annulation : A study demonstrates the photoinduced direct oxidative annulation of certain compounds, resulting in highly functionalized polyheterocyclic ethanones. This process, involving excited-state intramolecular proton transfer, signifies the chemical versatility and potential applications of similar compounds in organic synthesis (Jin Zhang et al., 2017).
Anti-staphylococcal Activity of Oxadiazole Derivatives : The synthesis and characterization of new oxadiazole derivatives, including 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone compounds, revealed strong activity against Staphylococcus aureus. This highlights the potential of structurally similar compounds in antimicrobial applications (Cledualdo Soares de Oliveira et al., 2012).
properties
IUPAC Name |
1-[(2S)-oxolan-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQKUZVJVKXHI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457489 | |
Record name | 1-[(2S)-Oxolan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tetrahydrofuran-2-yl)ethanone | |
CAS RN |
131328-27-3 | |
Record name | 1-[(2S)-Oxolan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2S)-tetrahydro-2-furanyl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of the improved synthetic route for (S)-1-(tetrahydrofuran-2-yl)ethanone described in the research?
A1: The research article details an improved synthetic route for (S)-1-(tetrahydrofuran-2-yl)ethanone that offers a higher yield compared to previous methods. The synthesis involves a three-step process starting with (S)-tetrahydrofuran-2-carboxamide. Dehydration of the amide using thionyl chloride and dimethylformamide yields (S)-Tetrahydrofuran-2-carbonitrile. [] Subsequent methylation using methyl magnesium chloride produces the crude (S)-1-(tetrahydrofuran-2-yl)ethanone. [] Finally, purification is achieved by an addition reaction with sodium bisulfite followed by treatment with hydrochloric acid. [] This optimized route achieves a total yield of up to 68%, making it a more efficient method for producing this valuable chiral building block. []
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